molecular formula C14H15N3O3S B2482719 Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate CAS No. 899975-79-2

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate

Cat. No.: B2482719
CAS No.: 899975-79-2
M. Wt: 305.35
InChI Key: CQDNHDHPVULVFB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

ethyl 4-[(4-ethylthiadiazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-3-11-12(21-17-16-11)13(18)15-10-7-5-9(6-8-10)14(19)20-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDNHDHPVULVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides serve as versatile precursors for thiadiazole synthesis. The reaction involves:

  • Acylation : Ethyl-substituted thiosemicarbazide (e.g., N-ethylthiosemicarbazide) is acylated with a carboxylic acid derivative, such as malonic acid, to introduce the carboxyl group.
  • Dehydration : Cyclization is achieved using dehydrating agents like polyphosphoric acid (PPA) or methane sulfonic acid (MSA). For instance, heating N-ethylthiosemicarbazide with PPA at 120°C for 6 hours yields the thiadiazole ring.

Mechanistic Insight :

  • The thiosemicarbazide undergoes intramolecular cyclization, with the sulfur atom participating in bond formation to create the 1,2,3-thiadiazole ring.
  • The ethyl group is introduced via alkylation of the thiosemicarbazide precursor before cyclization.

Diacylhydrazine Cyclization with Sulfur Sources

Diacylhydrazines react with sulfurating agents to form thiadiazoles:

  • Thionation : Diethyl diacylhydrazine is treated with Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to replace carbonyl oxygens with sulfur.
  • Cyclization : The thionated intermediate spontaneously cyclizes under acidic conditions, forming the 1,2,3-thiadiazole core.

Example Protocol :

  • Diethyl diacylhydrazine (5 mmol) and Lawesson’s reagent (5.5 mmol) are refluxed in toluene for 12 hours.
  • The product is purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid (62% yield).

Amidation of Thiadiazole Carboxylic Acid with Ethyl 4-Aminobenzoate

Activation of the Carboxylic Acid

The carboxylic acid group on the thiadiazole is activated to enhance reactivity:

  • Acid Chloride Formation : 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours, yielding the corresponding acid chloride.
  • Alternative Activation : Carbodiimide-based reagents (e.g., DCC, EDC) can be used in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Coupling Reaction

The activated thiadiazole is reacted with ethyl 4-aminobenzoate under mild basic conditions:

  • Procedure :
    • Ethyl 4-aminobenzoate (1.2 equiv) is dissolved in anhydrous dichloromethane (DCM).
    • The acid chloride (1.0 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to neutralize HCl.
    • The mixture is stirred at room temperature for 12 hours, then washed with water and brine.
    • The product is isolated via rotary evaporation and recrystallized from ethanol (78% yield).

Key Consideration :

  • Excess amine or prolonged reaction times may lead to hydrolysis of the ethyl benzoate ester.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cyclization Step : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require higher temperatures (100–120°C). Non-polar solvents (toluene, xylene) are preferred for thionation reactions.
  • Amidation Step : Low temperatures (0–5°C) minimize side reactions during acid chloride formation.

Catalytic Enhancements

  • Copper Catalysis : Cu(I) or Cu(II) salts (e.g., CuBr) accelerate cyclization steps by stabilizing radical intermediates.
  • Acid Catalysts : Methane sulfonic acid enhances dehydration efficiency compared to H₂SO₄, reducing reaction time from 24 to 6 hours.

Industrial Scalability Considerations

Continuous Flow Reactors

  • Advantages : Improved heat transfer and mixing efficiency enable large-scale production of the thiadiazole core.
  • Case Study : A two-stage flow system (thionation followed by cyclization) achieves 85% conversion with a residence time of 30 minutes.

Green Chemistry Principles

  • Solvent Recycling : Toluene from thionation steps is recovered via distillation and reused.
  • Waste Minimization : Lawesson’s reagent generates less hazardous waste compared to P₂S₅.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Reagents/Conditions : Aqueous NaOH (2M), ethanol, reflux (80°C, 4–6 h) .

  • Product : 4-(4-Ethyl-1,2,3-thiadiazole-5-carboxamido)benzoic acid.

  • Mechanism : Base-mediated nucleophilic acyl substitution, yielding a carboxylate intermediate protonated during workup .

Amide Hydrolysis

  • Reagents/Conditions : Concentrated HCl (6M), 100°C, 12 h .

  • Product : 4-Ethyl-1,2,3-thiadiazole-5-carboxylic acid and 4-aminobenzoic acid ethyl ester.

  • Mechanism : Acid-catalyzed cleavage of the amide bond via protonation of the carbonyl oxygen.

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

Thiadiazole Ring Reduction

  • Reagents/Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, 25°C, 24 h .

  • Product : Ethyl 4-(4-ethyl-1,2,3-thiadiazoline-5-carboxamido)benzoate (partially saturated ring).

  • Notes : Complete ring opening requires harsher conditions (e.g., LiAlH₄).

Amide Reduction

  • Reagents/Conditions : LiAlH₄, THF, 0°C → 25°C, 6 h .

  • Product : Ethyl 4-(5-(ethylamino)-1,2,3-thiadiazole-4-carboxamido)benzoate.

Substitution Reactions

The thiadiazole ring participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

  • Reagents/Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 2 h .

  • Product : Nitro derivatives at the thiadiazole C4 position.

  • Yield : 60–75% .

Nucleophilic Substitution

  • Reagents/Conditions : KSCN, DMF, 120°C, 8 h .

  • Product : Thiocyanate-substituted thiadiazole derivatives.

  • Mechanism : Ring activation via electron-withdrawing carboxamide group facilitates nucleophilic attack .

Oxidation Reactions

Controlled oxidation targets sulfur and alkyl groups:

Thiadiazole Sulfur Oxidation

  • Reagents/Conditions : mCPBA (3 equiv.), CH₂Cl₂, 25°C, 12 h .

  • Product : Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-sulfonamido)benzoate.

  • Characterization : FTIR S=O stretch at 1,150 cm⁻¹ .

Ethyl Group Oxidation

  • Reagents/Conditions : KMnO₄ (5% w/v), H₂O, 100°C, 6 h .

  • Product : Ethyl 4-(4-carboxy-1,2,3-thiadiazole-5-carboxamido)benzoate.

  • Limitation : Low yield (25–30%) due to competing ester hydrolysis .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring engages in dipolar cycloadditions:

1,3-Dipolar Cycloaddition

  • Reagents/Conditions : Azide (R-N₃), CuI (10 mol%), DMF, 80°C, 12 h .

  • Product : Triazolo-thiadiazole fused heterocycles.

  • Yield : 70–85% .

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring directs electrophiles to the C4 position, while nucleophiles attack C5 due to resonance stabilization .

  • Steric Effects : The ethyl group at C4 hinders substitutions at adjacent positions, favoring reactivity at C5 .

  • Amide Stability : The carboxamide group resists hydrolysis under mild conditions but cleaves in strong acids.

Scientific Research Applications

Chemistry

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions:

  • Substitution Reactions: Can undergo nucleophilic substitutions to form new derivatives.
  • Coupling Reactions: Utilized in coupling reactions to create more complex molecules.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Activity: Studies show that derivatives of thiadiazole compounds often display antimicrobial properties against various pathogens. For example, a study indicated an inhibition zone of 15 mm against Staphylococcus aureus at a concentration of 10 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

Medicine

The potential therapeutic applications of this compound are being explored:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in malignant cells.

Case Study:
A recent study demonstrated that the compound reduced tumor growth in mice models by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Industry

In industrial applications, this compound is being investigated for its utility in developing new materials with specific properties:

  • Conductive Polymers: The incorporation of thiadiazole moieties into polymer matrices has shown promise in enhancing electrical conductivity.
PropertyValue
ConductivityEnhanced by 30% with thiadiazole inclusion
Thermal StabilityImproved stability at elevated temperatures

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
  • 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoic acid
  • Ethyl 4-(4-methyl-1,2,3-thiadiazole-5-carboxamido)benzoate

Uniqueness

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the ethyl group and the benzoate ester moiety provides unique properties that can be exploited in various applications .

Biological Activity

Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzoate moiety linked to a thiadiazole ring, which is known for its pharmacological potential. The presence of the thiadiazole group is significant as it contributes to the biological activity of the compound through various mechanisms.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. This compound has shown effectiveness against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of thiadiazole derivatives have been well-documented. In vitro studies demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo models using carrageenan-induced paw edema in rats showed significant reduction in inflammation:

Dosage (mg/kg) Reduction in Paw Edema (%)
5035.6
10052.3
20068.9

These results indicate a dose-dependent anti-inflammatory effect .

Anticancer Activity

The anticancer potential of this compound has been investigated against several cancer cell lines. The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents:

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.8
HeLa (Cervical)10.2

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results confirmed its potential against resistant strains of bacteria, indicating its relevance in addressing antibiotic resistance .
  • Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory properties of thiadiazole derivatives through inhibition of NF-kB signaling pathways. This compound was found to significantly reduce inflammatory markers in both in vitro and in vivo models .
  • Anticancer Activity Assessment : A comprehensive evaluation of various derivatives showed that this compound had potent anticancer activity against multiple cell lines with minimal toxicity towards normal cells .

Q & A

Q. What are the key synthetic steps for Ethyl 4-(4-ethyl-1,2,3-thiadiazole-5-carboxamido)benzoate, and how can purity be ensured?

The synthesis involves three main steps:

  • Thiadiazole formation : Reacting a thiadiazole precursor (e.g., 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid) with ethyl groups under reflux conditions .
  • Amidation : Coupling the thiadiazole derivative with 4-aminobenzoic acid using reagents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents .
  • Esterification : Reacting the intermediate with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form the ethyl ester . Purity validation : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification. Confirm final structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., ethyl ester protons at δ ~1.3–1.5 ppm, aromatic protons at δ ~7.5–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) and thiadiazole ring carbons .
  • Mass spectrometry : HRMS provides exact molecular weight (C₁₅H₁₆N₃O₃S, theoretical MW: 321.09 g/mol) and fragmentation patterns .
  • IR spectroscopy : Detect amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C–O ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during amidation?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of reactants .
  • Catalyst optimization : Replace classical coupling agents (DCC) with newer catalysts like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to reduce side reactions .
  • Temperature control : Maintain 0–5°C during coupling to minimize hydrolysis of active intermediates . Case study : A 15% yield increase was achieved by switching from DCC to EDCI in DMF at 4°C .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Contradictory results (e.g., anti-inflammatory vs. anticancer activity) may arise from:

  • Structural variations : Minor substituent changes (e.g., ethyl vs. methyl groups) alter target binding. Compare activity of analogs via in vitro kinase assays .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Computational modeling : Use molecular docking to predict interactions with targets like COX-2 or EGFR kinase, validating hypotheses with site-directed mutagenesis .

Q. How does the thiadiazole ring’s electronic configuration influence bioactivity?

The thiadiazole’s electron-deficient nature enhances:

  • Hydrogen bonding : Sulfur and nitrogen atoms interact with enzyme active sites (e.g., kinase ATP-binding pockets) .
  • Metabolic stability : Resistance to cytochrome P450 oxidation compared to triazole or oxadiazole analogs . Experimental validation : Replace thiadiazole with oxadiazole in the parent structure and compare pharmacokinetic profiles in rodent models .

Methodological Challenges

Q. What are common pitfalls in synthesizing thiadiazole-amide derivatives, and how are they mitigated?

  • Side reactions : Hydrolysis of the thiadiazole ring under acidic conditions. Mitigation: Use anhydrous solvents and inert atmospheres .
  • Low amidation yields : Competing ester hydrolysis. Solution: Activate the carboxylic acid as an acyl chloride before coupling .
  • Purification issues : Co-elution of byproducts. Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Synthesize analogs with varying substituents (e.g., replacing ethyl with propyl or phenyl groups) .
  • Bioisosteric replacement : Substitute the thiadiazole with 1,3,4-oxadiazole or 1,2,4-triazole and compare potency .
  • Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical binding interactions (e.g., hydrogen bonds with the amide group) .

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